DSPE-PEG-Amine, MW 2000 ammonium

Descripción

Propiedades

Número CAS |

474922-26-4 |

|---|---|

Fórmula molecular |

C46H94N3O11P |

Peso molecular |

896.2 g/mol |

Nombre IUPAC |

azanium 2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 |

Clave InChI |

AXHRCGLQEUQOIS-UHFFFAOYSA-N |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

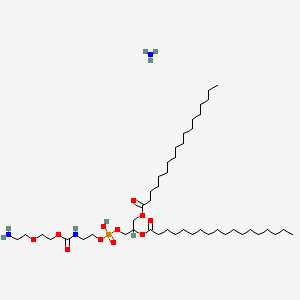

DSPE-PEG-Amine MW 2000 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine MW 2000), a critical component in advanced drug delivery systems. This document outlines its chemical structure, physicochemical properties, and its role in the formulation of nanoparticles, with a focus on liposomes. Detailed experimental protocols and characterization data are also presented to assist researchers in their drug development endeavors.

Core Concepts: Chemical Structure and Properties

DSPE-PEG-Amine MW 2000 is a bifunctional lipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a terminal primary amine group (-NH2).[1] This amphipathic nature is fundamental to its self-assembly in aqueous environments and its utility in drug delivery.[2]

The DSPE moiety provides a stable anchor within the lipid bilayer of nanoparticles, such as liposomes.[1][3] The PEG linker creates a hydrophilic corona on the nanoparticle surface, which imparts a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time in the bloodstream.[1][4] The terminal amine group serves as a reactive handle for the covalent conjugation of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and drugs.[1][3]

A visual representation of the chemical structure is provided below:

Caption: Schematic of DSPE-PEG-Amine MW 2000 structure.

Physicochemical Properties

The key physicochemical properties of DSPE-PEG-Amine MW 2000 are summarized in the table below. These properties are crucial for its handling, formulation, and in vivo behavior.

| Property | Value | Reference(s) |

| Synonyms | DSPE-PEG2000-NH2, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium or sodium salt) | [2][3][5] |

| CAS Number | 474922-26-4 | [5][6] |

| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 g/mol + PEG: ~2000 g/mol + linker/amine) The exact weight can vary due to the polydispersity of PEG.[3] | [3] |

| Molecular Formula | C132H266N3O54P (average, may vary based on PEG polydispersity and salt form) | [3] |

| Purity | Typically >95% | [6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol. Soluble in aqueous solutions, forming micelles. | [2][3] |

| Storage Conditions | -20°C in a dry environment, protected from light. | [3][6] |

Role in Nanoparticle Formulation and Drug Delivery

DSPE-PEG-Amine MW 2000 is a versatile excipient for the formulation of various nanoparticles, most notably liposomes and polymeric micelles. Its incorporation into these systems offers several advantages:

-

Prolonged Circulation: The PEG chains form a hydration layer that sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system and extending the nanoparticle's half-life in the bloodstream.[1][4]

-

Enhanced Stability: The PEG layer also prevents aggregation and increases the colloidal stability of the nanoparticle formulation.[5]

-

Active Targeting: The terminal amine group provides a conjugation site for targeting moieties. This allows for the specific delivery of therapeutic payloads to diseased tissues or cells, enhancing efficacy and reducing off-target toxicity.[1][3]

-

Improved Drug Solubility: The amphipathic nature of DSPE-PEG-Amine allows for the encapsulation of hydrophobic drugs within the core of micelles or the lipid bilayer of liposomes, improving their solubility in aqueous environments.[6]

The following diagram illustrates the general workflow for the preparation of targeted liposomes using DSPE-PEG-Amine MW 2000.

Caption: A generalized workflow for creating targeted liposomes.

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of liposomes incorporating DSPE-PEG-Amine MW 2000.

Liposome Preparation via Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG-Amine MW 2000

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Procedure:

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG-Amine in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine). Ensure complete dissolution to form a clear solution.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C). A thin, uniform lipid film should form on the inner surface of the flask.

-

Film Hydration: Hydrate the lipid film with the chosen aqueous buffer by rotating the flask in a water bath set above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is recommended. The resulting translucent suspension contains small unilamellar vesicles (SUVs).

Characterization of Liposomes

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential of the liposomal formulation.

-

Procedure: Dilute the liposome suspension in the appropriate buffer to a suitable concentration. Analyze the sample using a DLS instrument.

Encapsulation Efficiency:

-

Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.

-

Procedure:

-

Separate the free drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.

-

Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.

-

Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100.

-

Quantitative Data

The following tables summarize typical quantitative data for nanoparticles formulated with DSPE-PEG-Amine MW 2000.

Table 1: Physicochemical Characterization of DSPE-PEG2000 Containing Nanoparticles

| Parameter | Typical Value Range | Method | Reference(s) |

| Particle Size (Z-average) | 50 - 150 nm | DLS | [1] |

| Polydispersity Index (PDI) | < 0.2 | DLS | [1] |

| Zeta Potential | -5 to -15 mV | DLS | [1] |

Note: These values can vary significantly depending on the full lipid composition, drug loading, and preparation method.

Role in Biological Pathways

DSPE-PEG-Amine MW 2000 is a delivery vehicle and is not known to directly interact with or modulate specific signaling pathways. Its primary role is to ensure the stable encapsulation and delivery of a therapeutic agent to its target site. Once the nanoparticle reaches the target cell and releases its payload, the active pharmaceutical ingredient (API) can then exert its effect on the relevant biological pathways.

The diagram below illustrates the conceptual relationship between a DSPE-PEG-Amine-based nanoparticle, its therapeutic payload, and the downstream effect on a cellular signaling pathway.

Caption: DSPE-PEG-Amine nanoparticles deliver APIs to modulate pathways.

Conclusion

DSPE-PEG-Amine MW 2000 is an indispensable tool in the field of nanomedicine, enabling the development of sophisticated drug delivery systems. Its unique tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of its properties and the methodologies for its use in nanoparticle formulation, as outlined in this guide, is essential for researchers aiming to advance the next generation of targeted therapeutics.

References

DSPE-PEG-Amine in Research: A Technical Guide to its Application in Drug Delivery and Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile and widely utilized phospholipid-polymer conjugate in the field of biomedical research. Its unique amphiphilic and bifunctional nature makes it an indispensable tool for the development of advanced drug delivery systems, diagnostics, and theranostics. This technical guide provides an in-depth overview of the core applications of DSPE-PEG-Amine, focusing on its role in the formulation of nanoparticles such as liposomes and micelles. We will delve into detailed experimental protocols, present quantitative data for nanoparticle characterization, and illustrate key concepts with signaling pathways and experimental workflows using Graphviz diagrams.

Core Concepts and Applications of DSPE-PEG-Amine

DSPE-PEG-Amine is a heterobifunctional molecule composed of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes and the core of micelles.[1]

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a hydrated layer on the surface of nanoparticles. This "stealth" coating sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and clearance by the reticuloendothelial system (RES).[2] This leads to a significantly prolonged circulation half-life of the nanoparticles in the bloodstream, a critical factor for effective drug delivery.[3]

-

Amine (NH2) Terminus: A reactive functional group at the distal end of the PEG chain. This primary amine allows for the covalent conjugation of a wide array of molecules, including targeting ligands (antibodies, peptides, aptamers), imaging agents (fluorescent dyes), and other functional moieties.[1][3]

The combination of these components makes DSPE-PEG-Amine a powerful tool for the surface functionalization of nanoparticles, enabling the development of "smart" drug delivery vehicles that can be tailored for specific applications.

The primary research applications of DSPE-PEG-Amine include:

-

Targeted Drug Delivery: By conjugating targeting ligands to the amine terminus, nanoparticles can be directed to specific cells or tissues, such as tumor cells overexpressing certain receptors. This enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[2][3]

-

Gene Delivery: DSPE-PEG-Amine can be incorporated into lipid-based nanoparticles for the delivery of nucleic acids like siRNA and plasmids. The PEG layer protects the genetic material from degradation and facilitates its delivery to target cells.

-

Medical Imaging and Diagnostics: The amine group can be used to attach imaging agents, enabling the use of nanoparticles as contrast agents for various imaging modalities. This is often combined with therapeutic agents to create "theranostic" platforms for simultaneous diagnosis and treatment.[1]

-

Thermosensitive Liposomes: DSPE-PEG-Amine is used in the formulation of thermosensitive liposomes that release their payload in response to localized hyperthermia, offering another level of targeted drug release.[4]

Quantitative Data Presentation

The physicochemical properties of nanoparticles formulated with DSPE-PEG-Amine are critical for their in vivo performance. The following tables summarize typical quantitative data obtained from the characterization of such nanoparticles.

Table 1: Physicochemical Properties of DSPE-PEG-Amine Containing Nanoparticles

| Nanoparticle Type | Core Drug/Cargo | DSPE-PEG-Amine MW | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PEGylated Liposomes | - | 2000 | 134 ± 1.88 | 0.238 | -13.98 | [5] |

| pH-sensitive Liposomes | - | 2000 | 122 ± 2.14 | 0.224 | -15.5 | [5] |

| Doxorubicin Micelles | Doxorubicin | Not Specified | 20 ± 5 | Not Specified | Not Specified | [5] |

| Soluplus/DSPE-PEG Micelles (1:1 ratio) | - | 2000 | 116.6 | 0.112 | -13.7 | [6] |

| Lipid-Calcium-Phosphate NP (DOPC) | - | 2000 | ~30 | Not Specified | ~ -10 | [7] |

| Lipid-Calcium-Phosphate NP (DOTAP) | - | 2000 | ~30 | Not Specified | ~ 15 | [7] |

Table 2: Influence of DSPE-PEG2000 to Soluplus Ratio on Nanoparticle Characteristics

| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 10:1 | 36.5 | 0.900 | -28.5 |

| 5:1 | 80.8 | 0.644 | -29.2 |

| 4:1 | 128.1 | 0.295 | -28.1 |

Data adapted from a study by MDPI.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-Amine.

Preparation of DSPE-PEG-Amine Containing Liposomes via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar liposomes with a defined size.

Materials:

-

Primary phospholipid (e.g., DSPC, HSPC)

-

Cholesterol

-

DSPE-PEG-Amine

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Drug to be encapsulated (optional, for passive loading)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine in a desired molar ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous hydration buffer (containing the drug for passive loading, if applicable) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Load the MLV suspension into a high-pressure extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Extrude the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11 or 21) to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[8]

-

-

Purification:

-

Remove any unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.[8]

-

Conjugation of a Targeting Ligand to DSPE-PEG-Amine Liposomes

This protocol describes the common method of conjugating a targeting ligand (e.g., an antibody or peptide) to the amine group on the surface of pre-formed liposomes using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

DSPE-PEG-Amine containing liposomes

-

Targeting ligand with a primary amine group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation buffer (e.g., MES buffer, pH 5-6)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

-

Activation of Carboxyl Groups (if the ligand has a carboxyl group to be activated):

-

Dissolve the targeting ligand in the activation buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the ligand solution and incubate for 15-30 minutes at room temperature to form an NHS ester.

-

-

Conjugation to Amine-Functionalized Liposomes:

-

Add the activated ligand solution to the DSPE-PEG-Amine liposome (B1194612) suspension in the conjugation buffer. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

-

-

Purification:

-

Remove the unconjugated ligand and other reagents by size exclusion chromatography or dialysis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of DSPE-PEG-Amine in research.

Caption: Molecular structure of DSPE-PEG-Amine and its incorporation into a lipid bilayer.

Caption: Experimental workflow for the preparation of liposomes using the thin-film hydration method.

Caption: Signaling pathway for the conjugation of a targeting ligand to a DSPE-PEG-Amine liposome.

Caption: Logical relationship of targeted drug delivery using functionalized nanoparticles.

References

- 1. DSPE-PEG-Amine | AxisPharm [axispharm.com]

- 2. Can DSPE - PEG2000 - NH2 be used for targeted drug delivery? - Blog [shochem.com]

- 3. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Role of DSPE-PEG-Amine in Liposomal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) in liposomal drug delivery systems. We will delve into its structural contributions, its role in enhancing stability and circulation longevity, and its function as a versatile anchor for targeted drug delivery. This guide will further provide detailed experimental protocols and quantitative data to support the rational design and characterization of advanced liposomal formulations.

Core Concepts: The Multifunctional Role of DSPE-PEG-Amine

DSPE-PEG-Amine is a phospholipid-polymer conjugate that plays a pivotal role in the formulation of modern liposomal drug delivery systems. Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a reactive amine group, imparts several critical functionalities.[1]

-

Steric Hindrance and the "Stealth" Effect: The DSPE anchor integrates into the lipid bilayer of the liposome (B1194612), while the flexible and hydrophilic PEG chain extends into the aqueous environment. This PEG layer creates a steric barrier on the liposome surface, which inhibits the adsorption of opsonin proteins from the bloodstream. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system (MPS), significantly prolonging the circulation half-life of the liposomes.[2][3] This extended circulation time increases the probability of the liposome accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]

-

Enhanced Stability: The PEG chains on the liposome surface also provide colloidal stability by preventing aggregation. This steric stabilization is crucial for maintaining the physicochemical properties of the liposomal formulation during storage and in vivo circulation.[3][5]

-

Reactive Moiety for Targeted Delivery: The terminal primary amine group on the PEG chain serves as a reactive handle for the covalent attachment of various targeting ligands, such as antibodies, peptides (e.g., RGD), and small molecules.[6][7] This functionalization allows for active targeting of the liposomes to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[6][8]

Quantitative Analysis of DSPE-PEG-Amine Modified Liposomes

The incorporation of DSPE-PEG-Amine into liposomal formulations has a quantifiable impact on their physicochemical properties. The following tables summarize typical data obtained from the characterization of such liposomes.

Table 1: Physicochemical Properties of DSPE-PEG-Amine Containing Liposomes

| Formulation | Molar Ratio (e.g., PC:Chol:DSPE-PEG-Amine) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PEGylated Liposomes | 47:47:6 (SPC:CHOL:mPEG2000-DSPE) | ~94 | ~0.16 | - | [9] |

| Quercetin-loaded stealth liposomes | - | 110 | 0.169 | -3.69 | [9] |

| DSPE-PEG2000/Soluplus Nanoparticles | 1:1 (weight/weight) | 116.6 | 0.112 | -13.7 | [10] |

| cRGD-modified Liposomes | - | - | - | - | [11][12] |

Table 2: Encapsulation Efficiency and Drug Release

| Drug | Liposome Formulation | Encapsulation Efficiency (%) | Release Profile | Reference |

| Doxorubicin | cRGD-modified liposomes | >98 | - | [11] |

| Quercetin | Stealth liposomes (5% DSPE-PEG2000) | 89 | - | [9] |

| Daunorubicin | PEGylated pH-sensitive liposomes | >90 | Rapid release at acidic pH | [9] |

| Doum Extract | DEP-loaded liposomes (1% extract) | 83.90 | - | [13] |

Experimental Protocols

Preparation of DSPE-PEG-Amine Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

Phospholipids (e.g., DSPC, DOPC)

-

Cholesterol

-

DSPE-PEG-Amine

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., PBS pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine in a specific molar ratio) in an organic solvent in a round-bottom flask.[14][15]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14][16] Ensure the temperature is kept above the phase transition temperature (Tc) of the lipids.[17]

-

Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[18]

-

Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should also be above the Tc of the lipids. This process forms multilamellar vesicles (MLVs).[14][19] For encapsulating a hydrophilic drug, it can be dissolved in the hydration buffer.[2]

-

(Optional) Freeze-Thaw Cycles: To increase encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., 5-7 cycles) using liquid nitrogen and a warm water bath.[19]

-

Extrusion: To produce unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.[17][20]

Characterization of Liposomes

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.[21]

Procedure:

-

Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[2]

-

Instrument Setup: Set the parameters on the DLS instrument, including the dispersant (e.g., water), temperature, and measurement angle.[20]

-

Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.[2]

-

Data Analysis: The instrument's software will calculate the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[9]

3.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field. A higher magnitude of zeta potential (positive or negative) generally indicates greater colloidal stability.

Procedure:

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (typically of low ionic strength).

-

Measurement: Load the sample into a specialized zeta potential cell and place it in the instrument.

-

Data Analysis: The instrument's software will calculate the zeta potential based on the measured electrophoretic mobility.

Ligand Conjugation to DSPE-PEG-Amine Liposomes

This protocol describes a general method for conjugating a targeting ligand with a reactive carboxyl group (or an activated ester like NHS-ester) to the amine group of DSPE-PEG-Amine on the liposome surface.

Materials:

-

DSPE-PEG-Amine functionalized liposomes

-

Targeting ligand with a reactive carboxyl group or NHS-ester

-

Coupling agents (e.g., EDC and NHS if starting with a carboxyl group)

-

Reaction buffer (e.g., PBS pH 7.4)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Activation of Ligand (if necessary): If the ligand has a carboxyl group, activate it by reacting with EDC and NHS to form a more reactive NHS-ester.

-

Conjugation Reaction: Add the activated ligand (or the NHS-ester functionalized ligand) to the liposome suspension. Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C). The primary amine on the DSPE-PEG-Amine will react with the NHS-ester to form a stable amide bond.[7][22]

-

Purification: Remove the unreacted ligand and byproducts by passing the reaction mixture through a size exclusion chromatography column. The larger liposomes will elute first, separated from the smaller molecules.[2]

Visualizing Mechanisms and Workflows

Structure of a DSPE-PEG-Amine Modified Liposome

Caption: Structure of a liposome with embedded DSPE-PEG-Amine.

Experimental Workflow for Targeted Liposome Preparation

Caption: Workflow for preparing and characterizing targeted liposomes.

Cellular Uptake of RGD-Targeted Liposomes

Caption: Cellular uptake via integrin-mediated endocytosis.

Conclusion

DSPE-PEG-Amine is an indispensable component in the design of advanced liposomal drug delivery systems. Its ability to confer stealth properties, enhance stability, and provide a platform for active targeting has revolutionized the field. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for preparation and characterization, is crucial for the development of next-generation nanomedicines with improved therapeutic outcomes. The protocols and data presented in this guide serve as a foundational resource for researchers and developers in this exciting and impactful area of pharmaceutical science.

References

- 1. dovepress.com [dovepress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Liposomal Emergence: The Unfolding Revolution in Targeted Drug Delivery - PharmaFeatures [pharmafeatures.com]

- 5. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 6. Frontiers | Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer [frontiersin.org]

- 7. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 15. researchgate.net [researchgate.net]

- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 19. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ableweb.org [ableweb.org]

- 21. news-medical.net [news-medical.net]

- 22. encapsula.com [encapsula.com]

A Deep Dive into the Self-Assembly of DSPE-PEG-Amine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the principles of self-assembly is paramount for the rational design of effective nanomedicine. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile phospholipid-polymer conjugate that has garnered significant attention for its ability to spontaneously form various nanostructures in aqueous environments. This technical guide provides an in-depth exploration of the self-assembly of DSPE-PEG-Amine, offering detailed experimental protocols, quantitative data, and visualizations to facilitate its application in drug delivery systems.

The Core Principles of DSPE-PEG-Amine Self-Assembly

DSPE-PEG-Amine is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group consisting of a polyethylene (B3416737) glycol (PEG) chain terminated with a primary amine (-NH2).[1] This dual nature drives its self-assembly in aqueous solutions. The hydrophobic DSPE tails minimize their contact with water by aggregating together, forming a core, while the hydrophilic PEG chains orient themselves towards the aqueous phase, creating a protective corona. This process is thermodynamically driven, seeking to lower the overall free energy of the system.[2]

The resulting nanostructures, typically micelles or liposomes, serve as excellent carriers for hydrophobic drugs, which can be encapsulated within the hydrophobic core. The PEG corona provides several key advantages, including steric stabilization that prevents aggregation and nonspecific protein binding, leading to prolonged circulation times in the body.[3][4] The terminal amine group is a crucial reactive handle, allowing for the covalent attachment of targeting ligands such as peptides, antibodies, or small molecules, enabling the nanoparticles to specifically bind to and be internalized by target cells.[1][5]

Quantitative Data on DSPE-PEG-Amine Self-Assembly

The physicochemical properties of the resulting nanoparticles are highly dependent on various formulation and process parameters. The following tables summarize key quantitative data to guide formulation development.

| Parameter | Condition | DSPE-PEG(2000)-Amine Concentration | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Formulation | DSPE-PEG(2000) only | 1 mg/mL in Chloroform, hydrated in water | ~52.0 | 0.952 | ~ -38.0 | [6] |

| Formulation | DSPE-PEG-C60:DOX (5:1 w/w) | 10 mg/mL DSPE-PEG-C60 | ~97 | - | ~ -30.87 | [7] |

| Formulation | DSPE-PEG-C60:DOX (10:1 w/w) | 20 mg/mL DSPE-PEG-C60 | ~211 | - | ~ -29.45 | [7] |

| Formulation | DSPE-PEG-C60:DOX (15:1 w/w) | 30 mg/mL DSPE-PEG-C60 | ~260 | - | ~ -28.67 | [7] |

| Formulation | LeB Prodrug:DSPE-PEG2k (10:0 w/w) | - | ~125 | ~0.147 | ~ -35 | [8] |

| Formulation | LeB Prodrug:DSPE-PEG2k (9:1 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |

| Formulation | LeB Prodrug:DSPE-PEG2k (8:2 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |

| Formulation | LeB Prodrug:DSPE-PEG2k (7:3 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |

| Formulation | LeB Prodrug:DSPE-PEG2k (6:4 w/w) | - | ~115 | ~0.13 | ~ -18 | [8] |

Table 1: Influence of DSPE-PEG-Amine concentration and formulation ratios on nanoparticle size, PDI, and zeta potential.

| PEG Chain Length | Solvent/Buffer | Temperature (°C) | Critical Micelle Concentration (CMC) (µM) | Reference(s) |

| 2000 | Water | Not Specified | 10 - 20 | [2] |

| 2000 | HEPES Buffered Saline | Not Specified | ~1.0 | [9] |

| 2000 | Not Specified | Not Specified | 0.5 - 1.0 | [10] |

| 3000 | Not Specified | Not Specified | 0.5 - 1.0 | [10] |

| 5000 | Not Specified | Not Specified | 1.0 - 1.5 | [10] |

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG with varying PEG chain lengths and solvent conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization of DSPE-PEG-Amine nanoparticles.

Protocol 1: Nanoparticle Formulation by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes or micelles.

-

Lipid Film Preparation:

-

Dissolve DSPE-PEG-Amine and any other lipid components in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation or vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids. This initial hydration results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller and more uniform unilamellar vesicles (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Protocol 2: Nanoparticle Formulation by Microfluidics

Microfluidics offers precise control over nanoparticle size and distribution.

-

Solution Preparation:

-

Prepare a lipid phase by dissolving DSPE-PEG-Amine and other lipids in a water-miscible organic solvent (e.g., ethanol).

-

Prepare an aqueous phase, which can be a buffer solution and may contain a hydrophilic drug.

-

-

Microfluidic Mixing:

-

Load the lipid and aqueous phases into separate syringes and place them on syringe pumps.

-

Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).

-

Set the desired flow rates for both phases. The rapid and controlled mixing of the two streams within the microchannels induces nanoprecipitation and self-assembly of the lipids into nanoparticles.

-

-

Collection and Purification:

-

Collect the nanoparticle suspension from the outlet of the microfluidic chip.

-

The collected suspension may be purified by dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated components.

-

Protocol 3: Characterization of Nanoparticles

a) Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.

-

Sample Preparation: Dilute the nanoparticle suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The software calculates the particle size and PDI based on the Stokes-Einstein equation.

b) Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of the self-assembled nanostructures.

-

Sample Preparation:

-

Apply a small droplet (3-5 µL) of the nanoparticle suspension to a TEM grid (e.g., a holey carbon grid).

-

Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.

-

Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample, preserving the native structure of the nanoparticles.

-

-

Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed information about the structure and purity of DSPE-PEG-Amine and its conjugates.

-

Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-Amine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure, assess purity, and verify successful conjugation of ligands.

Visualizing the Self-Assembly and Cellular Uptake

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in DSPE-PEG-Amine self-assembly and its interaction with cells.

Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Nanoparticles

When DSPE-PEG-Amine is functionalized with a targeting ligand, such as the RGD peptide that binds to integrin receptors or folate that binds to the folate receptor, the nanoparticles are internalized by cells through receptor-mediated endocytosis.[11][12][13] This process is an active, energy-dependent mechanism that allows for the specific uptake of the nanoparticles into the target cells, enhancing therapeutic efficacy and reducing off-target effects.

The binding of the ligand on the nanoparticle surface to its specific receptor on the cell membrane triggers a signaling cascade that leads to the formation of endocytic vesicles.[14] The two main pathways for receptor-mediated endocytosis are clathrin-mediated and caveolae-mediated endocytosis.

This guide provides a foundational understanding and practical protocols for working with DSPE-PEG-Amine. By carefully controlling the formulation and process parameters, researchers can tailor the physicochemical properties of the resulting nanoparticles to suit their specific drug delivery applications. The ability to functionalize the surface with targeting moieties opens up a vast array of possibilities for developing next-generation nanomedicines.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cRGD peptide-conjugated polyethylenimine-based lipid nanoparticle for intracellular delivery of siRNA in hepatocarcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nanoscale: A Technical Guide to the Critical Micelle Concentration of DSPE-PEG-Amine 2000

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000). As a crucial parameter for the formulation of lipid-based nanoparticles in drug delivery, a thorough understanding of the CMC is paramount for ensuring the stability and efficacy of novel therapeutic carriers. This guide synthesizes available data, presents detailed experimental protocols for CMC determination, and illustrates the underlying principles through clear visualizations.

Estimated Critical Micelle Concentration of DSPE-PEG-Amine 2000

The CMC of DSPE-PEG-Amine 2000 is anticipated to be in the low micromolar range, largely influenced by the experimental conditions such as the solvent system and temperature. The presence of salts in the buffer is known to decrease the CMC of PEGylated lipids by screening the electrostatic repulsion between the headgroups, thus favoring micelle formation at lower concentrations.[1]

Quantitative Data Summary

The following table summarizes the reported CMC values for the closely related DSPE-PEG 2000 under various experimental conditions. These values serve as a reliable reference point for estimating the CMC of DSPE-PEG-Amine 2000.

| Compound | CMC Value | Experimental Conditions | Method of Determination | Reference |

| DSPE-PEG 2000 | ~ 1 µM | Not specified | Not specified | [2] |

| DSPE-PEG 2000 | 0.5 - 1.5 µM | Not specified | Fluorescence Probe | [3] |

| DSPE-PEG 2000 | 10 - 20 µM | Pure Water | Fluorescence Probe (DPH) | [1] |

| DSPE-PEG 2000 | 0.5 - 1.0 µM | HEPES Buffered Saline | Fluorescence Probe (DPH) | [1] |

Experimental Protocols for CMC Determination

For researchers wishing to determine the precise CMC of DSPE-PEG-Amine 2000 in their specific formulation, two common and reliable methods are detailed below.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a highly sensitive method that relies on the environmental sensitivity of the fluorescent probe pyrene.[4] The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I1/I3 ratio.

Materials:

-

DSPE-PEG-Amine 2000

-

High-purity water or buffer of choice

-

Pyrene

-

Acetone (B3395972) (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene (e.g., 2 µg/mL) in acetone.

-

Prepare a stock solution of DSPE-PEG-Amine 2000 in high-purity water or the desired buffer.

-

Prepare a series of vials with varying concentrations of DSPE-PEG-Amine 2000, bracketing the expected CMC.

-

Add a small, fixed amount of the pyrene stock solution to each vial.

-

Evaporate the acetone completely under a gentle stream of nitrogen or in a vacuum desiccator, leaving a thin film of pyrene. This is a critical step to avoid interference from the organic solvent.[4]

-

Add the corresponding DSPE-PEG-Amine 2000 solution to each vial and allow the solutions to equilibrate overnight with gentle stirring to ensure complete dissolution of pyrene and micelle formation.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 340 nm, and the emission is scanned from 350 nm to 500 nm.[5]

-

Determine the intensity ratio of the first peak (I1) to the third peak (I3) of the pyrene emission spectrum.

-

Plot the I1/I3 ratio as a function of the logarithm of the DSPE-PEG-Amine 2000 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Surface Tensiometry

This classical method directly measures the surface tension of a solution at different surfactant concentrations. As the concentration of DSPE-PEG-Amine 2000 increases, the molecules adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, the molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[6]

Materials:

-

DSPE-PEG-Amine 2000

-

High-purity water or buffer of choice

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare a stock solution of DSPE-PEG-Amine 2000 in high-purity water or the desired buffer.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each solution. Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.[4]

-

Allow sufficient time for the surface tension to equilibrate before taking a reading, especially for solutions near the CMC.

-

Plot the surface tension as a function of the logarithm of the DSPE-PEG-Amine 2000 concentration. The CMC is the concentration at which the slope of the curve changes, indicating the onset of micelle formation.[6]

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the experimental workflow for determining the CMC using the pyrene fluorescence method.

Caption: Workflow for CMC determination using the pyrene fluorescence method.

Conceptual Role in Targeted Drug Delivery

DSPE-PEG-Amine 2000 is a key component in the construction of targeted nanocarriers. The terminal amine group provides a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, which can direct the nanocarrier to specific cells or tissues.[7] The following diagram illustrates this concept.

References

- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG-Amine for nanoparticle functionalization

An In-depth Technical Guide to DSPE-PEG-Amine for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine), a critical component in the development of advanced nanomedicines. We will delve into its structure, properties, and versatile applications in functionalizing nanoparticles for targeted drug delivery, gene therapy, and diagnostic imaging.

Introduction to DSPE-PEG-Amine

DSPE-PEG-Amine is a phospholipid-polymer conjugate that is biocompatible, biodegradable, and amphiphilic.[1] Its unique structure is central to its functionality in nanoparticle engineering.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This hydrophobic lipid moiety serves as a robust anchor, enabling stable incorporation into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles.[2][3]

-

PEG (Polyethylene Glycol): The hydrophilic PEG chain extends from the nanoparticle surface into the aqueous environment. This "PEGylation" creates a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis), thereby helping nanoparticles evade clearance by the mononuclear phagocyte system (MPS).[3][4] This "stealth" property prolongs the circulation half-life of nanoparticles, increasing their opportunity to reach the target site.[5][6][7]

-

Terminal Amine (-NH2): The primary amine group at the distal end of the PEG chain is a reactive handle for covalent conjugation.[2][8] This allows for the attachment of a wide array of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and other polymers.[9]

This trifunctional nature makes DSPE-PEG-Amine an invaluable tool for designing sophisticated, multi-functional nanocarriers for a variety of biomedical applications.[2]

The Role of DSPE-PEG-Amine in Nanoparticle Design

The incorporation of DSPE-PEG-Amine into nanoparticles imparts several desirable characteristics that are crucial for therapeutic and diagnostic efficacy.

-

Improved Stability: PEGylation enhances the colloidal stability of nanoparticles, preventing aggregation in biological fluids.[3]

-

Prolonged Circulation: The "stealth" effect conferred by the PEG layer reduces clearance by the immune system, leading to longer circulation times and improved biodistribution.[4][10][11]

-

Targeted Delivery: The terminal amine group enables the attachment of targeting moieties that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting enhances drug accumulation at the desired site, improving efficacy and reducing off-target toxicity.[6][7]

-

Versatility: It is used in the formulation of various nanocarriers, including liposomes, polymeric micelles, solid lipid nanoparticles, and lipid-polymer hybrid nanoparticles.[2][6]

Experimental Protocols and Methodologies

Detailed methodologies are essential for the successful formulation and functionalization of nanoparticles using DSPE-PEG-Amine. Below are representative protocols for key experimental procedures.

Liposome (B1194612) Formulation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating DSPE-PEG-Amine.

Protocol:

-

Lipid Mixture Preparation: Dissolve the primary lipid (e.g., DSPC or DPPC), cholesterol, and DSPE-PEG-Amine in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:DSPE-PEG-Amine).

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

-

Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should be repeated at least 10-20 times.

-

Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.

Surface Functionalization via Amide Coupling (EDC/NHS Chemistry)

This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a targeting peptide) to the amine-terminated PEG on the nanoparticle surface.

Protocol:

-

Activation of Carboxyl Groups: Dissolve the molecule to be conjugated in an activation buffer (e.g., MES buffer, pH 4.5-6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution. A molar excess (e.g., 2-4 fold) of EDC/NHS over the carboxyl groups is typically used. Allow the reaction to proceed for 15-60 minutes at room temperature to form a reactive NHS ester.[12]

-

Conjugation to Nanoparticles: Add the activated molecule solution to the DSPE-PEG-Amine-functionalized nanoparticle suspension. The pH of the nanoparticle solution should be adjusted to 7.2-8.0 to ensure the primary amine is deprotonated and nucleophilic.[12]

-

Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer.

-

Purification: Remove unconjugated ligands and coupling reagents by dialysis, tangential flow filtration, or size exclusion chromatography.

Post-Insertion Method

This technique allows for the functionalization of pre-formed nanoparticles.

Protocol:

-

Prepare Ligand-PEG-DSPE Micelles: Dissolve the desired ligand-conjugated DSPE-PEG in an aqueous buffer.

-

Incubation: Add the ligand-PEG-DSPE micelle solution to a suspension of pre-formed, drug-loaded liposomes.

-

Transfer: Incubate the mixture at a temperature slightly above the lipid's phase transition temperature for a specified time (e.g., 30-60 minutes). During this incubation, the ligand-PEG-DSPE molecules will spontaneously insert into the outer leaflet of the liposome bilayer.[6]

-

Purification: Remove any non-inserted micelles through dialysis or column chromatography.

Quantitative Data Summary

The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior. The tables below summarize typical quantitative data for DSPE-PEG functionalized nanoparticles from various studies.

Table 1: Physicochemical Properties of DSPE-PEG Functionalized Nanoparticles

| Nanoparticle Type | DSPE-PEG Derivative | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| DSPE-PEG2000 Micelles | DSPE-PEG2000 | 52.0 | 0.952 | -38.0 | [11] |

| Soluplus/DSPE-PEG2000 | DSPE-PEG2000 | 61.8 | 0.095 | -11.1 | [11] |

| PLGA-Lipid Hybrid NP | DSPE-PEG-NH2 | < 200 | N/A | Slightly Negative | [13][14] |

| siRNA LNP | DSPE-PEG | ~80-100 | < 0.2 | N/A | [15] |

| mRNA LNP | DSPE-PEG | ~80-100 | < 0.2 | N/A | [15] |

Table 2: Biological Efficacy Data

| Cell Line | Nanoparticle Formulation | IC50 (µg/mL) | Observation | Reference(s) |

| HEPG2 (Liver) | DSPE-PEG(5000)-Amine SWCNTs | 300 | Biocompatibility of functionalized SWCNTs | [16] |

| A549 (Lung) | DSPE-PEG(5000)-Amine SWCNTs | 370 | Biocompatibility of functionalized SWCNTs | [16] |

| SKOV3 (Ovarian) | DSPE-PEG(5000)-Amine SWCNTs | 50 | Higher sensitivity compared to other cell lines | [16] |

| U87MG (Glioblastoma) | Dox-loaded APTEDB-PEG2000/PEG1000 LS | N/A | ~90% tumor growth suppression in xenograft model | [17] |

Visualizing Workflows and Mechanisms

Diagrams help clarify complex processes in nanoparticle functionalization and cellular interaction.

Caption: General workflow for creating targeted nanoparticles.

Caption: Amide bond formation using EDC/NHS chemistry.

Caption: Cellular uptake pathway of a targeted nanoparticle.

Cellular Uptake and Intracellular Fate

The functionalization of nanoparticles with DSPE-PEG can influence their interaction with cells. While the PEG layer reduces non-specific uptake by immune cells, it can also present a barrier to uptake by target cells, a phenomenon sometimes referred to as the "PEG dilemma".[3]

To overcome this, targeting ligands are attached to the distal end of the PEG chain. The journey of a targeted nanoparticle typically involves:

-

Receptor-Mediated Endocytosis: The ligand on the nanoparticle surface binds to its specific receptor on the target cell membrane, triggering internalization. This is a primary mechanism for enhanced cellular uptake.[18]

-

Endosomal Trafficking: Once inside the cell, the nanoparticle is enclosed within an endosome. As the endosome matures, its internal pH drops.

-

Endosomal Escape: For many therapeutic applications, particularly with gene delivery or drugs that act in the cytoplasm, the nanoparticle must escape the endosome before it fuses with a lysosome. This remains a significant challenge in drug delivery.

-

Drug Release: The therapeutic payload is released. This can be triggered by the acidic environment of the endosome/lysosome or by enzymatic degradation of the nanoparticle matrix.

The choice of targeting ligand, the density of the ligand on the surface, and the length of the PEG chain are all critical parameters that must be optimized to achieve efficient cellular uptake and therapeutic effect.[17]

Conclusion

DSPE-PEG-Amine is a cornerstone of modern nanomedicine, providing a powerful and versatile platform for the functionalization of nanoparticles. Its unique amphiphilic structure, combined with a reactive amine terminus, allows for the creation of long-circulating, stable, and target-specific nanocarriers. By understanding the fundamental principles of its application and mastering the associated experimental methodologies, researchers can unlock the full potential of this lipid-polymer conjugate to design the next generation of diagnostics and therapeutics for challenging diseases.

References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-Amine | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. High purity DSPE-PEG-DSPE, GMP standard PEGylation, PEGylation - Biochempeg [biochempeg.com]

- 11. mdpi.com [mdpi.com]

- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 13. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Uptake of Hybrid PLGA-Lipid Gadolinium Nanoparticles Functionalized for Magnetic Resonance Imaging of Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]

- 16. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

introduction to amine-terminated PEGylated lipids

An In-depth Technical Guide to Amine-Terminated PEGylated Lipids for Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-terminated Polyethylene Glycol (PEG)ylated lipids are a critical class of functional lipids that play a pivotal role in the design and efficacy of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). These specialized molecules consist of a lipid anchor, a hydrophilic PEG spacer, and a terminal amine group. This unique structure not only imparts the "stealth" characteristics common to all PEGylated lipids, reducing immunogenicity and prolonging circulation time, but the terminal amine group also provides a reactive handle for the conjugation of targeting ligands, such as peptides, antibodies, and small molecules.[][2][] This functionality allows for the development of targeted LNP formulations that can selectively deliver therapeutic payloads to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive overview of the synthesis, characterization, and application of amine-terminated PEGylated lipids in drug delivery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Core Concepts and Properties

Amine-terminated PEGylated lipids are amphiphilic molecules that self-assemble at the interface of a lipid nanoparticle and the aqueous environment. The lipid anchor, commonly derived from phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), integrates into the lipid bilayer of the nanoparticle.[4] The hydrophilic PEG chain extends from the surface, creating a hydrated layer that sterically hinders the adsorption of opsonins and other blood components, thereby preventing rapid clearance by the mononuclear phagocyte system.[2] The terminal amine group (-NH2) serves as a versatile chemical moiety for covalent modification, enabling the attachment of various targeting ligands through well-established bioconjugation chemistries.[][2]

The physicochemical properties of LNPs are significantly influenced by the characteristics of the incorporated PEGylated lipids, including the length of the PEG chain, the structure of the lipid anchor, and the nature of the terminal functional group. The molar percentage of the PEGylated lipid in the LNP formulation is another critical parameter that dictates particle size, stability, and in vivo performance.[5][6]

Data Presentation: Physicochemical Properties of LNP Formulations

The following tables summarize the impact of varying PEGylated lipid compositions and molar ratios on the key physicochemical properties of lipid nanoparticles.

Table 1: Influence of PEG-Lipid Molar Ratio on LNP Properties

| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid (DMG-PEG2000) Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Self-synthesized | DSPC | 48.5 | 0.5 | 95.3 ± 2.1 | 0.12 ± 0.02 | +15.2 ± 1.5 | >80 | [7] |

| Self-synthesized | DSPC | 48.5 | 1.5 | 82.1 ± 1.8 | 0.10 ± 0.01 | +12.8 ± 1.2 | >80 | [7] |

| Self-synthesized | DSPC | 48.5 | 5.0 | 75.4 ± 1.5 | 0.09 ± 0.01 | +8.5 ± 0.9 | >80 | [7] |

| Self-synthesized | DSPC | 48.5 | 10.0 | 68.2 ± 2.5 | 0.15 ± 0.03 | +5.1 ± 0.6 | <80 | [7] |

Table 2: Comparison of Different PEG-Lipid Anchors in LNP Formulations

| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid (1.5 mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

| DLin-MC3-DMA | DSPC | 38.5 | DMG-PEG2000 | ~70 | <0.06 | ~0 | [8] |

| DLin-MC3-DMA | DSPC | 38.5 | DSPE-PEG2000 | ~70 | <0.06 | ~0 | [8] |

| Proprietary | DSPC | 47.5 | DMPE-PEG2000 | ~70 | N/A | ~0 | [9] |

| Proprietary | DSPC | 47.5 | DSPE-PEG2000 | 90-100 | N/A | ~0 | [9] |

| Proprietary | DSPC | 47.5 | DMG-PEG2000 | 90-100 | N/A | 5-7 | [9] |

Experimental Protocols

Synthesis of Amine-Terminated PEGylated Lipids (e.g., DSPE-PEG-NH2)

The synthesis of amine-terminated PEGylated lipids typically involves the reaction of a lipid with a heterobifunctional PEG linker containing an amine group at one end and a reactive group for lipid conjugation at the other. A common approach is the use of a PEG linker with a terminal amine and an N-hydroxysuccinimide (NHS) ester.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

NH2-PEG-NHS (e.g., NH2-PEG2000-NHS)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Chloroform (B151607) or Dichloromethane (DCM)

-

Dialysis membrane (e.g., 1 kDa MWCO)

-

Lyophilizer

Procedure:

-

Dissolve DSPE in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a slight molar excess of triethylamine or DIEA to the DSPE solution to act as a base.

-

In a separate vial, dissolve a molar equivalent of NH2-PEG-NHS in the same anhydrous solvent.

-

Slowly add the NH2-PEG-NHS solution to the DSPE solution with continuous stirring at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting lipid film in a minimal amount of a suitable solvent (e.g., chloroform/methanol (B129727) mixture).

-

Purify the DSPE-PEG-NH2 by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted PEG and other small molecule impurities.

-

Freeze the purified product and lyophilize to obtain a dry, white powder.

-

Store the final product at -20°C under an inert atmosphere.

Characterization of Amine-Terminated PEGylated Lipids

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and purity of the synthesized DSPE-PEG-NH2.[10][11][12]

-

Protocol:

-

Dissolve a small amount of the lyophilized DSPE-PEG-NH2 in a deuterated solvent (e.g., CDCl3 or MeOD).

-

Acquire 1H NMR and 31P NMR spectra.

-

In the 1H NMR spectrum, characteristic peaks for the fatty acid chains of DSPE, the ethylene (B1197577) glycol repeating units of PEG, and the terminal amine group should be present. The integration of these peaks can be used to confirm the molar ratio of the lipid to the PEG chain.[10]

-

The 31P NMR spectrum should show a single peak corresponding to the phosphate (B84403) group of DSPE, confirming the integrity of the phospholipid headgroup.

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the synthesized DSPE-PEG-NH2.[10][13][]

-

Protocol:

-

Use a reverse-phase HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore.[15]

-

A C8 or C18 column is typically used.

-

The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid to improve peak shape.[13]

-

Dissolve the DSPE-PEG-NH2 sample in a suitable solvent and inject it into the HPLC system.

-

The resulting chromatogram should show a major peak corresponding to the DSPE-PEG-NH2 product, with minimal impurity peaks.[10]

-

Formulation of Lipid Nanoparticles (LNPs)

A common method for LNP formulation is microfluidic mixing, which allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

Amine-terminated PEGylated lipid (e.g., DSPE-PEG-NH2)

-

Therapeutic payload (e.g., mRNA) in an acidic aqueous buffer (e.g., acetate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., staggered herringbone micromixer)

Procedure:

-

Prepare a lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and amine-terminated PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8][16]

-

Dissolve the mRNA payload in the acidic aqueous buffer.

-

Set up the microfluidic mixing device with two inlet streams, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[8] The rapid mixing of the ethanol and aqueous phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Visualization of Key Pathways and Workflows

Synthesis Workflow of Amine-Terminated PEGylated Lipid

References

- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of NMR spectroscopy to the characterization of PEG-stabilized lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Handling of DSPE-PEG-Amine 2000 Ammonium Salt

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical procedures for the proper storage and handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000), supplied as an ammonium (B1175870) salt. Adherence to these guidelines is essential to maintain the compound's stability, purity, and performance in research and drug delivery applications.

DSPE-PEG-Amine 2000 is a heterobifunctional lipid-polymer conjugate widely utilized in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] Its structure consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, which integrates into the lipid bilayer of nanoparticles, and a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[3] The PEG chain provides a "stealth" characteristic, extending the circulation half-life of nanoparticles, while the terminal primary amine group serves as a reactive handle for conjugating targeting ligands such as antibodies, peptides, or proteins.[1][2][3] This functionality is pivotal for developing targeted drug delivery systems.[4]

Physicochemical Properties

DSPE-PEG-Amine 2000 is typically supplied as a white to off-white solid. Its hygroscopic nature necessitates careful handling to prevent moisture absorption.[3]

| Property | Description | Source(s) |

| Appearance | White to off-white solid, which may be a powder or chunk. | [1] |

| Purity | Standard grades are typically ≥95% pure; high-purity grades (>99%) are also available. | [2][3][5][6] |

| Formulation | Commonly supplied as a lyophilized powder or pre-dissolved in chloroform. | [3] |

| Hygroscopicity | The compound is hygroscopic and sensitive to moisture. | [3] |

Storage and Stability

The long-term stability of DSPE-PEG-Amine 2000 is critically dependent on storage temperature and protection from light and moisture. The manufacturer's certificate of analysis should always be consulted for batch-specific recommendations.

| Form | Duration | Temperature | Conditions | Stability | Source(s) |

| Solid / Powder | Long-Term | -20°C | Dry, dark, sealed container | ≥2 to 4 years | [3][5][6][7] |

| Solid / Powder | Short-Term | 0 – 4°C | Dry, dark, sealed container | Days to weeks | [1] |

| Stock Solution | Long-Term | -20°C | In a suitable solvent, purged with inert gas | Months | [1] |

| Stock Solution | Short-Term | 0 – 4°C | In a suitable solvent, purged with inert gas | Days to weeks | [1] |

Solubility Profile

The solubility of DSPE-PEG-Amine 2000 can vary based on the specific salt form and supplier. It is generally soluble in various organic solvents. For quantitative applications, it is advisable to perform small-scale solubility tests.

| Solvent | Solubility | Concentration / Notes | Source(s) |

| Chloroform / Dichloromethane | Soluble | - | [1] |

| Chloroform:Methanol (85:15, v/v) | Soluble | Tested at 5 mg/mL | [3] |

| Ethanol (B145695) | Soluble | Approximately 20 mg/mL | [6] |

| Dimethylformamide (DMF) | Soluble | Approximately 11 mg/mL | [6] |

| Acetone | Soluble | - | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Conflicting Data | One source reports solubility, another insolubility. | [1][3] |

Experimental Protocols and Handling

Proper handling techniques are crucial to prevent degradation and ensure experimental reproducibility.

-

Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 30-60 minutes. This step is critical to prevent atmospheric moisture from condensing on the cold solid, as the compound is hygroscopic.[3]

-

Weighing: Dispense the desired amount of powder quickly in a low-humidity environment.

-

Resealing: Tightly reseal the container immediately after dispensing. For long-term storage, purging the vial headspace with a dry, inert gas (e.g., argon or nitrogen) is recommended to displace air and moisture.

-

Storage: Promptly return the sealed container to the recommended storage condition (e.g., -20°C).[3][5][6]

-

Solvent Selection: Choose a high-purity organic solvent in which the lipid is readily soluble, such as ethanol or chloroform.[6]

-

Inert Atmosphere: To prevent potential oxidation, the solvent should be purged with an inert gas prior to use.[6][7]